![molecular formula C14H14Cl2N2O3 B2424466 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea CAS No. 1396812-54-6](/img/structure/B2424466.png)
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and furan moieties
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(furan-2-yl)-2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea stands out due to its unique combination of dichlorophenyl and furan moieties. Similar compounds include:
1-(3,4-Dichlorophenyl)-3-(2-hydroxypropyl)urea: Lacks the furan ring, which may result in different chemical and biological properties.
1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)ethyl)urea: Contains a different linkage between the furan and urea moieties, potentially affecting its reactivity and applications.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-14(20,12-3-2-6-21-12)8-17-13(19)18-9-4-5-10(15)11(16)7-9/h2-7,20H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSCQSZOHJBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
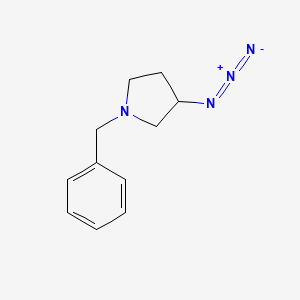
![3-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2424385.png)

![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
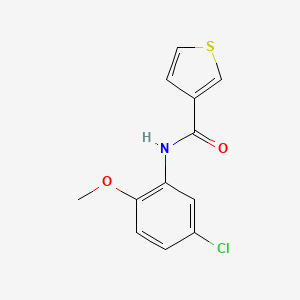
![N-[2,2-bis(furan-2-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2424391.png)
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
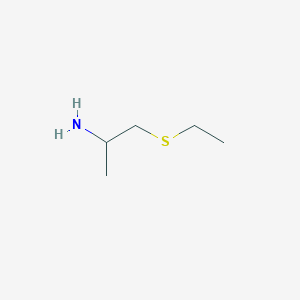
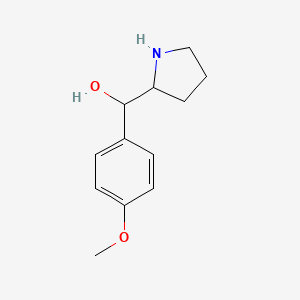
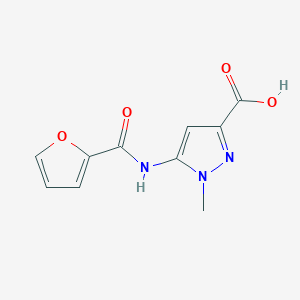
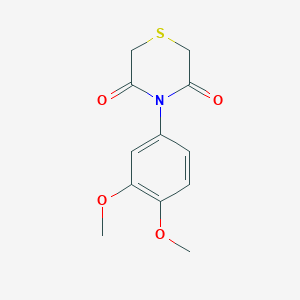

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
![4,6-difluoro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2424406.png)
